A Technical Guide to Piperidin-4-yl N-methylcarbamate Hydrochloride: Structure, Synthesis, and Applications
A Technical Guide to Piperidin-4-yl N-methylcarbamate Hydrochloride: Structure, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the piperidine heterocycle stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a rigid, three-dimensional framework for precise interaction with biological targets.[3][4]
This guide provides an in-depth technical examination of a key piperidine-derived building block: Piperidin-4-yl N-methylcarbamate hydrochloride (CAS No: 955027-84-6). We will dissect its chemical structure, delineate a robust and scalable synthetic pathway with detailed mechanistic rationale, and explore its applications as a versatile intermediate for drug discovery and development professionals. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success in a research setting.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
The formal identity of the compound is established by its structural and naming conventions. The hydrochloride salt form ensures improved stability and handling characteristics as a solid.
-
IUPAC Name: methyl N-(piperidin-4-yl)carbamate hydrochloride[5][6]
-
Molecular Formula: C₇H₁₅ClN₂O₂[6]
Caption: Fig. 1: Chemical Structure of Piperidin-4-yl N-methylcarbamate hydrochloride
Physicochemical Data
A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 194.66 g/mol | [5][6] |
| Purity | Typically ≥97% | [5] |
| LogP (Predicted) | -0.54 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Physical Form | Solid powder | |
| Storage Conditions | Inert atmosphere, Room Temperature | [6] |
Synthesis and Mechanistic Rationale
Strategic Overview
The synthesis of Piperidin-4-yl N-methylcarbamate hydrochloride is most efficiently achieved through a multi-step approach centered on the use of a protecting group for the piperidine nitrogen. This strategy prevents undesired side reactions and ensures regioselective functionalization at the C4-position. The chosen pathway involves three primary stages:
-
Carbamate Formation: Acylation of a protected 4-aminopiperidine precursor with methyl chloroformate.
-
Deprotection: Selective removal of the piperidine nitrogen protecting group under acidic conditions.
-
Salt Formation: Concurrent protonation of the piperidine nitrogen to yield the final hydrochloride salt.
The tert-butoxycarbonyl (Boc) group is the ideal choice for protecting the piperidine nitrogen due to its stability under the basic conditions required for carbamate formation and its facile cleavage under acidic conditions.[8][9]
Caption: Fig. 2: High-level synthetic workflow.
Detailed Experimental Protocol
This step involves the formation of the methyl carbamate on the exocyclic amine at the C4 position.
-
Reaction Setup: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (Et₃N, 1.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Expert Insight: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct generated from the reaction with methyl chloroformate. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
-
Reagent Addition: Add methyl chloroformate (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup and Isolation:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
-
This final step cleaves the Boc protecting group and forms the desired hydrochloride salt in a single operation.
-
Reaction Setup: Dissolve the crude product from Step 1 in a minimal amount of an appropriate solvent such as methanol or ethyl acetate.
-
Deprotection: To this solution, add a solution of hydrochloric acid (4 M in 1,4-dioxane, 3-5 eq.) dropwise at room temperature.
-
Mechanistic Rationale: The strong acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage. This results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[10] The piperidine nitrogen is simultaneously protonated by the excess HCl to form the stable hydrochloride salt.
-
-
Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt product will typically precipitate from the solution. The reaction time can range from 2 hours to overnight.
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with a cold, non-polar solvent like diethyl ether or heptane to remove any non-polar impurities.
-
Dry the product under vacuum to yield Piperidin-4-yl N-methylcarbamate hydrochloride as a white or off-white solid.
-
Applications in Drug Discovery and Development
Piperidin-4-yl N-methylcarbamate hydrochloride is not an active pharmaceutical ingredient itself but serves as a highly valuable and versatile building block in the synthesis of complex drug candidates.[11][12]
-
Scaffold for Library Synthesis: The compound provides a rigid piperidine core with two distinct nitrogen atoms available for differential functionalization. The secondary amine of the piperidine ring can be modified via reactions such as reductive amination, acylation, or alkylation, while the carbamate nitrogen offers a site for further chemical elaboration.
-
CNS and Kinase Inhibitor Programs: The piperidine motif is a privileged structure in molecules targeting the central nervous system (CNS) and in the development of protein kinase inhibitors.[4] This intermediate allows for the systematic exploration of the chemical space around the piperidine core to optimize ligand-target interactions, potency, and selectivity.
-
Improved Physicochemical Properties: As a hydrochloride salt, the compound exhibits enhanced solubility and stability, making it an ideal starting point for synthetic campaigns that require aqueous reaction conditions or for direct use in high-throughput screening library synthesis.
Safety and Handling
Piperidin-4-yl N-methylcarbamate hydrochloride should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. As a hydrochloride salt of an amine, it is considered acidic and may be corrosive. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
Piperidin-4-yl N-methylcarbamate hydrochloride is a strategically important synthetic intermediate in medicinal chemistry. Its well-defined structure, coupled with a robust and scalable synthetic route employing a standard protection-deprotection strategy, makes it an accessible and versatile tool for researchers. Its utility as a scaffold for creating diverse molecular architectures solidifies its role in the development of novel therapeutics, particularly in the fields of oncology and neurology.
References
-
Aggie Access. Methyl N-(piperidin-4-yl)carbamate hydrochloride.[Link]
-
Ningbo Inno Pharmchem Co.,Ltd. N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.[Link]
-
Chemical-Suppliers. Benzyl piperidin-4-ylmethylcarbamate hydrochloride | CAS 132431-09-5.[Link]
-
PubChemLite. Methyl n-(piperidin-4-yl)carbamate hydrochloride (C7H14N2O2).[Link]
-
PubChemLite. Piperidin-4-yl n,n-dimethylcarbamate hydrochloride (C8H16N2O2).[Link]
-
Pharmaffiliates. CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine.[Link]
-
PubChem. N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride. [https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl-N-(1-methylpiperidin-4-yl_methyl_carbamoyl_chloride]([Link]
-
AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.[Link]
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429.[Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[Link]
-
Asian Journal of Chemistry. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.[Link]
-
BuyersGuideChem. Benzyl piperidin-4-ylmethylcarbamate hydrochloride suppliers and producers.[Link]
-
The Royal Society of Chemistry. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.[Link]
-
ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.[Link]
-
PubChem. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride. [https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-(4-fluoropiperidin-4-yl_methyl_carbamate-hydrochloride]([Link]
-
Pharmaffiliates. CAS No : 135632-53-0 | Product Name : tert-Butyl (piperidin-4-ylmethyl)carbamate (BSC).[Link]
-
Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-.* [Link]
-
PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]
-
Fisher Scientific. Amine Protection / Deprotection.[Link]
-
Master Organic Chemistry. Amine Protection and Deprotection.[Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.[Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]
- Google Patents.CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
- Google Patents.Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. FCKeditor - Resources Browser [aggieaccess.cameron.edu]
- 7. PubChemLite - Methyl n-(piperidin-4-yl)carbamate hydrochloride (C7H14N2O2) [pubchemlite.lcsb.uni.lu]
- 8. nbinno.com [nbinno.com]
- 9. Lab Reporter [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
